molecular formula C18H21NO4S B2565694 4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide CAS No. 667912-48-3

4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2565694
CAS No.: 667912-48-3
M. Wt: 347.43
InChI Key: OGVLVIMYKUCEGD-UHFFFAOYSA-N
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Description

4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl core with a methoxy group at the 4’ position and a sulfonamide group attached to an oxolan-2-ylmethyl substituent

Mechanism of Action

The mechanism of action of 4’-methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function . The biphenyl core provides structural rigidity, allowing the compound to fit into hydrophobic pockets of target proteins. The methoxy group can participate in additional interactions, such as π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Lacks the sulfonamide and oxolan-2-ylmethyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    4’-Methoxy-2-methyl-1,1’-biphenyl: Contains a methyl group instead of the sulfonamide and oxolan-2-ylmethyl groups, resulting in different chemical and biological properties.

Uniqueness

4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the sulfonamide group enhances its ability to interact with biological targets, while the oxolan-2-ylmethyl group provides additional sites for chemical modification.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-16-8-4-14(5-9-16)15-6-10-18(11-7-15)24(20,21)19-13-17-3-2-12-23-17/h4-11,17,19H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLVIMYKUCEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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